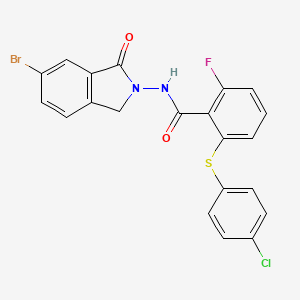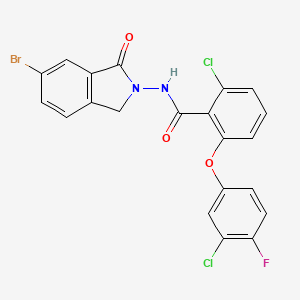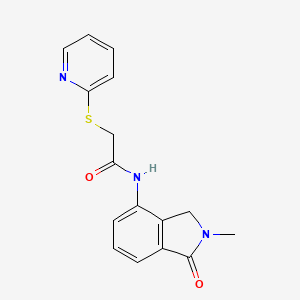![molecular formula C15H15N3O2S B7432856 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide](/img/structure/B7432856.png)
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide, also known as MPT0B390, is a novel small molecule compound that has gained attention in scientific research due to its potential as an anticancer agent.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide is not fully understood, but it is believed to act by inhibiting the activity of the protein kinase CK2. CK2 is a key regulator of cell growth and proliferation and is overexpressed in many types of cancer cells. Inhibition of CK2 activity by 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide has been shown to have low toxicity and high selectivity for cancer cells. It has also been shown to have synergistic effects with other anticancer agents, making it a potential candidate for combination therapy. 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide has been found to be effective in both in vitro and in vivo studies, indicating its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide is its low toxicity and high selectivity for cancer cells, making it a potentially safer and more effective anticancer agent compared to other compounds. However, its mechanism of action is not fully understood, which may make it more difficult to optimize its efficacy. Additionally, more research is needed to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for research on 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to optimize its efficacy and determine the optimal dosage and administration route. Additionally, clinical trials are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide was synthesized using a multi-step process that involved the reaction of 3-methyl-5-aminobenzamide with 2-mercaptopyridine-3-carboxylic acid, followed by acetylation of the resulting product. The final compound was purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide has shown promising results in preclinical studies as an anticancer agent. It has demonstrated efficacy against various types of cancer cells, including lung, breast, liver, and colon cancer cells. 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
3-methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-6-11(15(16)20)8-12(7-10)18-13(19)9-21-14-4-2-3-5-17-14/h2-8H,9H2,1H3,(H2,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPMFEHTNVQYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CC=CC=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(2,4-difluorophenyl)piperidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432775.png)
![2-[2-(2,4-Difluorophenyl)piperidin-1-yl]-5,6-difluoro-1,3-benzothiazole](/img/structure/B7432779.png)

![3-(difluoromethylsulfonyl)-N-[5-fluoro-2-(2-methoxy-4-methylphenoxy)phenyl]benzamide](/img/structure/B7432804.png)
![N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide](/img/structure/B7432806.png)
![3-(difluoromethylsulfonyl)-N-[2-(3,5-dimethylphenoxy)-6-fluorophenyl]benzamide](/img/structure/B7432826.png)
![N-[1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-oxo-2H-isoquinoline-4-carboxamide](/img/structure/B7432828.png)
![4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide](/img/structure/B7432829.png)
![2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydrofuro[2,3-b]pyridin-5-yl)-6-fluorobenzamide](/img/structure/B7432838.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]cyclopentene-1-carboxylate](/img/structure/B7432843.png)

![N-[3,3-dimethyl-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7432853.png)

